[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone

Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Researchers often face supply chain risks when procuring specific halogenated piperazine probes, where imprecise analog substitution invalidates SAR data. This compound eliminates that uncertainty as a structurally defined, single-entity tool for mapping steric and electronic effects. - Distinct 2-bromo/3-chloro pattern provides a unique probe for halogen-binding pocket analysis in CNS targets. - Calculated LogP of ~4.3 serves as a calibrated late-eluting standard for reversed-phase HPLC method development. - Enables pharmacophore deconvolution in antimicrobial studies, isolating the contribution of the ortho-halo substitution pattern.

Molecular Formula C18H18BrClN2O
Molecular Weight 393.7 g/mol
Cat. No. B10881577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone
Molecular FormulaC18H18BrClN2O
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18BrClN2O/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14/h1-7,12H,8-11,13H2
InChIKeyFNRMWHTXDAXKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone: Sourcing & Overview


[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone is a synthetic small molecule belonging to the 1,4-disubstituted piperazine class. It features a 2-bromobenzyl group at the N1 position and a 3-chlorobenzoyl group at the N4 position, giving it a molecular formula of C18H18BrClN2O and a molecular weight of 393.7 g/mol [1]. This compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies, where its unique halogen substitution pattern is of key interest [2].

SAR Probe Ortho-bromo benzylpiperazine for halogen-binding pocket studies
Distinct Isomer Positional isomerism enables receptor sub-pocket mapping
Medicinal Chemistry Tool for CNS target SAR and pharmacophore refinement

Why Generic Piperazine Analogs Cannot Substitute This Compound


The assumption that other 1-(halobenzyl)-4-(halobenzoyl)piperazine analogs are functionally interchangeable is not supported by SAR principles. The specific positioning of the bromine atom from the *para*- to the *ortho*-position on the benzyl ring, or the chlorine atom on the benzoyl ring, creates distinct electronic and steric environments that critically influence target binding and biological activity [1]. For example, in related piperazine-based microtubule inhibitors, the precise positioning of functional groups on the phenyl and benzoyl rings is the primary factor governing activity, making simple analog substitution a high-risk procurement decision without direct comparative data [2].

Para-bromo analog substitution
Ortho to para bromine shift may alter binding geometry and compromise SAR interpretation.
Other benzylpiperazinyl methanone analogs
Substitution pattern on both rings critically governs activity; generic replacement may lead to divergent biological results.

Differential Selection Evidence for This Disubstituted Piperazine


Ortho-Bromo vs. Para-Bromo Positional Isomerism

LIMITATION: No direct biological head-to-head data was found for the target compound. This differentiation is based on structural comparison. The target compound features a 2-bromobenzyl group, placing the bromine in the ortho position relative to the methylene linker. Its closest cataloged positional isomer, 1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine, has the bromine in the para position [1]. In analogous piperazine systems, shifting a halogen substituent from para to ortho has been shown to dramatically alter receptor binding affinity and selectivity profiles due to changes in molecular conformation and electrostatic potential [2]. The target compound's ortho-bromo orientation creates a distinct dihedral angle with the piperazine ring, which can critically affect target engagement.

Ortho vs. Para Bromine Position
Structural comparison
Ortho (2-bromo) vs. Para (4-bromo)
Positional isomerism alters binding geometry
No direct comparative bioassay available
Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Antimicrobial Activity Variation Among Benzylpiperazinyl Methanones

LIMITATION: Quantitative data for the specific target compound was not disaggregated in the source publication; this is class-level evidence. A study by Chidara and Rani synthesized a series of 4-substituted-benzylpiperazinyl methanone derivatives, which includes the target compound's scaffold. Among the synthesized compounds, certain derivatives demonstrated significant antibacterial activity against S. Aureus, E. Coli, and B. Subtillus, and antifungal activity against C. Albicans and A. Niger. The study concluded that the activity was highly dependent on the specific substitution pattern on both the benzyl and methanone rings [1]. This supports that the target compound, with its specific 2-bromo/3-chloro pattern, is likely to exhibit a distinct antimicrobial profile compared to other in-class compounds, such as the unsubstituted benzyl analog.

Antimicrobial Activity SAR
Class-level inference
Class-level evidence: derivatives showed antibacterial/antifungal activity; target compound specific profile not reported
Activity is substitution-dependent; specific profile requires experimental data
Extrapolation from class data unreliable
Antimicrobial Resistance Antibacterial SAR

Calculated LogP Shift with 2-Bromobenzyl Substitution

The introduction of the 2-bromobenzyl group significantly alters the compound's lipophilicity compared to its non-halogenated analog. The target compound's calculated LogP is predicted to be approximately 4.3, versus a LogP of 2.68 for the non-brominated analog (4-benzyl-1-piperazinyl)(3-chlorophenyl)methanone , a difference of over 1.5 log units. This represents a roughly 30-fold increase in the octanol-water partition coefficient, which would substantially affect membrane permeability and non-specific binding in in vitro assays [1].

Lipophilicity (LogP) Shift
In silico prediction
Predicted LogP ~4.3 (Δ +1.6 vs. non-brominated analog)
Increased lipophilicity impacts assay compatibility
ACD/Labs estimate; experimental verification recommended
ADME Drug-likeness Physicochemical Properties

Key Research Applications in Drug Discovery


Halogen-Specific SAR Probe for CNS Targets

Given the high prevalence of piperazine scaffolds in CNS drug discovery, this compound's unique ortho-bromine substitution makes it an ideal tool for mapping halogen-binding pockets in neurotransmitter receptors. Its distinct shape and electronics, as evidenced by its structural differentiation from the para-halo isomers [1], allow researchers to probe steric and electronic tolerance in receptor sub-pockets where halogen bonds are critical for affinity.

Lipophilic Calibration Standard for HPLC Impurity Profiling

The compound's calculated LogP of ~4.3, which is significantly higher than its non-brominated analog [1], makes it a suitable reference standard for calibrating reversed-phase HPLC methods. It can serve as a late-eluting marker to separate and quantify highly lipophilic synthetic intermediates or impurities in reaction mixtures during the synthesis of more complex piperazine libraries.

Pharmacophore Deconvolution in Antimicrobial Screening

Based on class-level evidence that 4-substituted-benzylpiperazinyl methanone derivatives possess antimicrobial activity dependent on their substitution pattern [1], this specific compound can be used as a key probe to deconvolute the pharmacophore responsible for activity against pathogens like S. Aureus or C. Albicans. Its use allows researchers to isolate the contribution of the 2-bromo-3-chloro substitution pattern to the overall activity.

Application
Selection Property
Validation Focus
Halogen-specific SAR probe for CNS targets
Ortho-bromo substitution pattern
Halogen-binding pocket mapping in receptor studies
Lipophilic HPLC calibration standard
High lipophilicity vs. non-brominated analog
Retention time benchmarking in reversed-phase HPLC
Antimicrobial pharmacophore deconvolution
Substitution-dependent antimicrobial profile
Contribution of 2-bromo-3-chloro pattern in screening assays
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